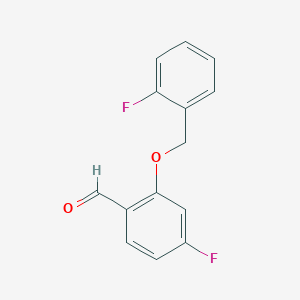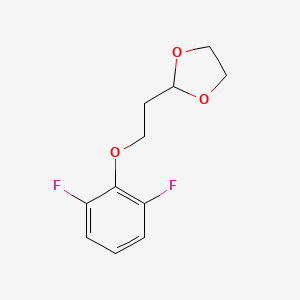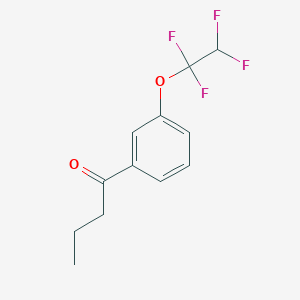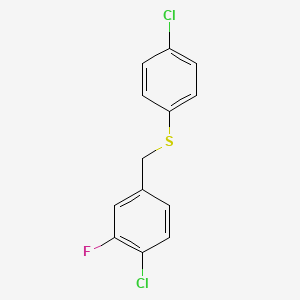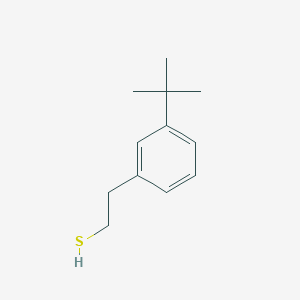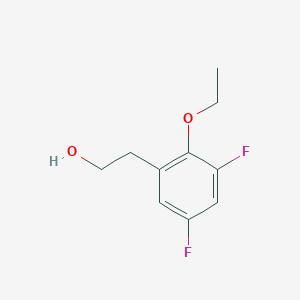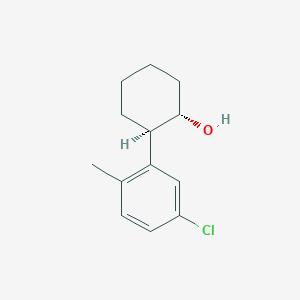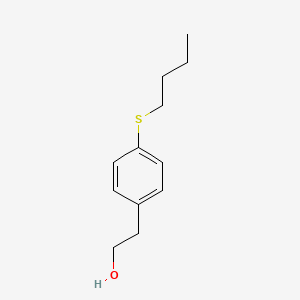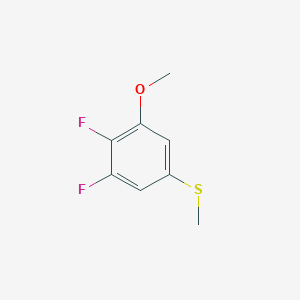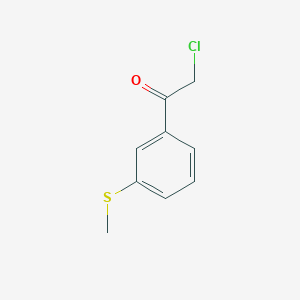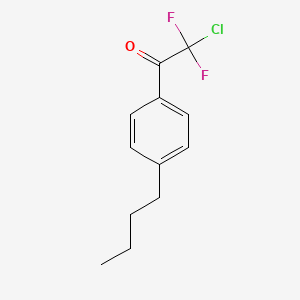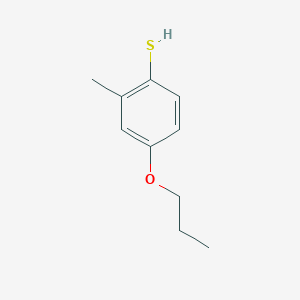
2-Methyl-4-n-propoxythiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-n-propoxythiophenol is an organic compound with the molecular formula C10H14OS. It belongs to the class of thiophenols, which are characterized by the presence of a thiol group (-SH) attached to a benzene ring. This compound is notable for its unique structure, which includes a methyl group at the second position and a propoxy group at the fourth position on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-n-propoxythiophenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 2-methyl-4-nitrophenol, the nitro group can be reduced to an amino group, which is then converted to a thiol group through a series of reactions involving thiourea and subsequent hydrolysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, purification through distillation or crystallization, and quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-n-propoxythiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-4-n-propoxythiophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as corrosion inhibitors and organic semiconductors
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-n-propoxythiophenol involves its interaction with specific molecular targets and pathways. The thiol group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophenol: The parent compound with a simpler structure.
4-Methylthiophenol: Similar structure but lacks the propoxy group.
2-Methylthiophenol: Similar structure but lacks the propoxy group at the fourth position.
Uniqueness
2-Methyl-4-n-propoxythiophenol is unique due to the presence of both a methyl group and a propoxy group on the benzene ring. This structural variation can lead to distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-methyl-4-propoxybenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-3-6-11-9-4-5-10(12)8(2)7-9/h4-5,7,12H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSQMSHNKVIEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)S)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

